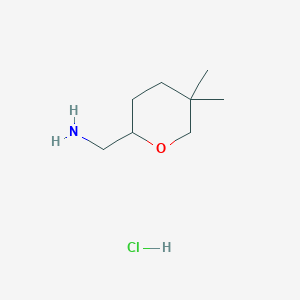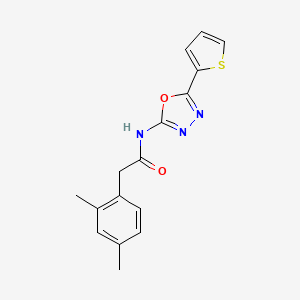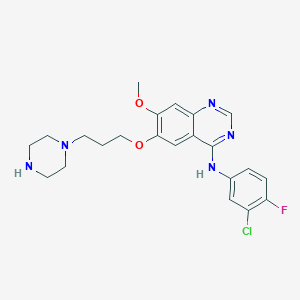
2-Phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. It is known for its unique structure, which combines a phenyl group and a pyrimidine ring, making it a valuable compound for studying various chemical reactions and biological activities.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
The primary targets of 2-Phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Biochemical Pathways
As research progresses, it is expected that the compound’s influence on various biochemical pathways and their downstream effects will be revealed .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . As research advances, these effects will be identified and characterized, providing valuable insights into the compound’s potential therapeutic applications.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride typically involves the reaction of pyrimidine derivatives with phenyl ethanamine. The process often includes steps such as:
Nucleophilic substitution: Pyrimidine derivatives react with phenyl ethanamine under basic conditions.
Hydrochloride formation: The resulting product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For large-scale production with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Can be reduced to form amines.
Substitution: Undergoes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, acids, and bases are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Phenyl-pyrimidine oxides.
Reduction: Phenyl-pyrimidine amines.
Substitution: Various substituted phenyl-pyrimidine derivatives.
Vergleich Mit ähnlichen Verbindungen
2-Phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride can be compared with other similar compounds, such as:
2-Phenyl-1-(pyridin-2-yl)ethanamine hydrochloride: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Phenyl-1-(pyrazol-2-yl)ethanamine hydrochloride: Contains a pyrazole ring instead of a pyrimidine ring.
2-Phenyl-1-(triazol-2-yl)ethanamine hydrochloride: Features a triazole ring in place of the pyrimidine ring.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and potential biological activities.
Eigenschaften
IUPAC Name |
2-phenyl-1-pyrimidin-2-ylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3.ClH/c13-11(12-14-7-4-8-15-12)9-10-5-2-1-3-6-10;/h1-8,11H,9,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUBKQRXKTYUQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC=CC=N2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-Aminocycloheptyl)methyl]-5-(oxolan-2-yl)-1,3-oxazole-4-carboxamide;hydrochloride](/img/structure/B2897352.png)
![N-(4-acetamidophenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide](/img/structure/B2897353.png)
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tetrazole](/img/structure/B2897354.png)
![6-chloro-4-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2897356.png)
![2,5-dichloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2897357.png)
![Methyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B2897359.png)
![N-(5-chloro-2-methylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2897360.png)
![N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2897362.png)
![3-amino-N-(2,5-dimethylphenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2897363.png)
![6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2897365.png)

![(Z)-2-Cyano-3-(2,4-dichlorophenyl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B2897370.png)
